N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
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Overview
Description
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are aromatic compounds formed by fused pyrazine and pyrimidine rings. This particular compound features two distinct phenyl groups substituted at the N2 and N4 positions, with fluorine and methoxy groups attached to the phenyl rings, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline and 4-methoxyaniline with pteridine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridine compounds.
Scientific Research Applications
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) or pteridine reductase (PTR1). These interactions can disrupt essential metabolic pathways, leading to therapeutic effects in conditions like cancer or parasitic infections.
Comparison with Similar Compounds
N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be compared with other pteridine derivatives, such as:
- N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- N2-(4-fluorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine
These compounds share a similar core structure but differ in the substituents on the phenyl rings. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of fluorine and methoxy groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOBJVWFYXABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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